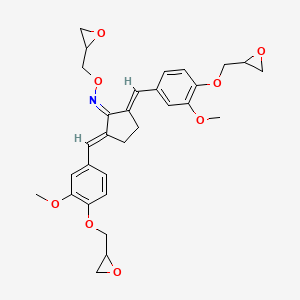
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, oxirane, and oxime groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime typically involves multiple steps. One common approach is the condensation of 3-methoxy-4-(oxiran-2-ylmethoxy)benzaldehyde with cyclopentanone in the presence of a base to form the intermediate 2,5-bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one. This intermediate is then reacted with hydroxylamine to form the final oxime product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
化学反応の分析
Types of Reactions
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime can undergo various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of diols from oxirane groups.
Reduction: Formation of amines from oxime groups.
Substitution: Formation of substituted methoxy derivatives.
科学的研究の応用
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime involves its interaction with specific molecular targets and pathways. The oxirane groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxime group can also interact with metal ions, potentially affecting metalloprotein function .
類似化合物との比較
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of oxirane groups.
1,2-Bis(oxiran-2-ylmethoxy)ethane: Contains oxirane groups and is used in similar applications.
4-(Oxiran-2-ylmethoxy)benzoic acid: Shares the oxirane functional group and is used in organic synthesis.
Uniqueness
2,5-Bis(3-methoxy-4-(oxiran-2-ylmethoxy)benzylidene)cyclopentan-1-one o-oxiran-2-ylmethyl oxime is unique due to its combination of methoxy, oxirane, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C30H33NO8 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
(2E,5E)-2,5-bis[[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methylidene]-N-(oxiran-2-ylmethoxy)cyclopentan-1-imine |
InChI |
InChI=1S/C30H33NO8/c1-32-28-11-19(3-7-26(28)37-16-23-13-34-23)9-21-5-6-22(30(21)31-39-18-25-15-36-25)10-20-4-8-27(29(12-20)33-2)38-17-24-14-35-24/h3-4,7-12,23-25H,5-6,13-18H2,1-2H3/b21-9+,22-10+,31-30? |
InChIキー |
DHUBXXMPKIREKC-RCCNHPENSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=NOCC3OC3)/C(=C/C4=CC(=C(C=C4)OCC5OC5)OC)/CC2)OCC6OC6 |
正規SMILES |
COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OCC4CO4)OC)C2=NOCC5CO5)OCC6CO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


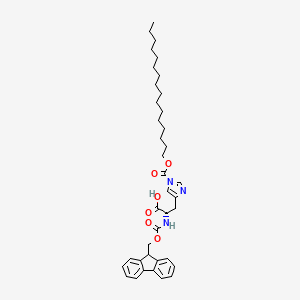
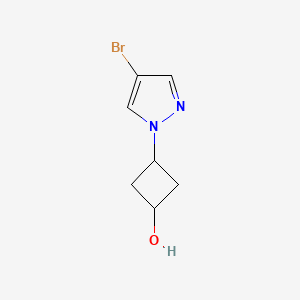
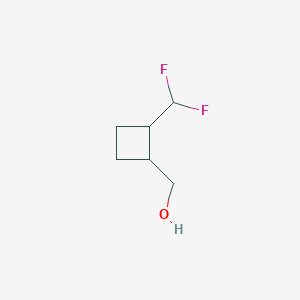
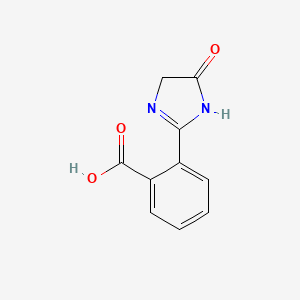
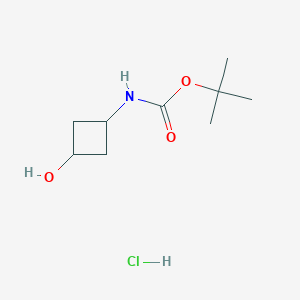
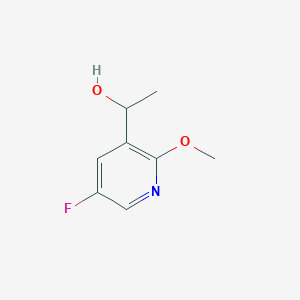
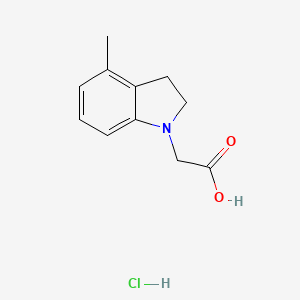
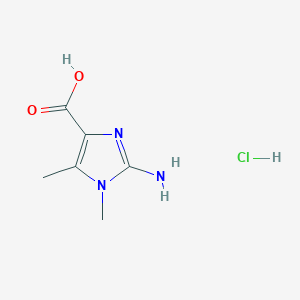
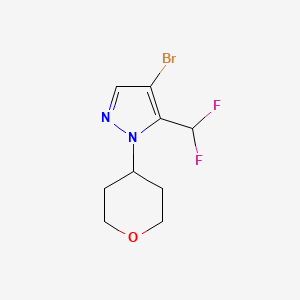
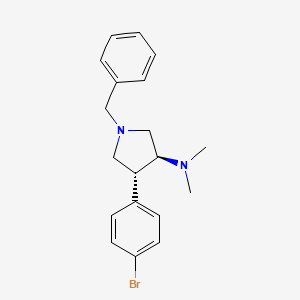
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
